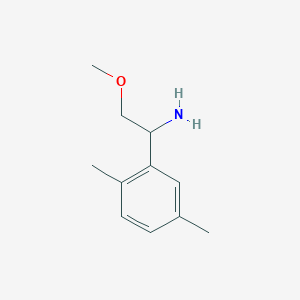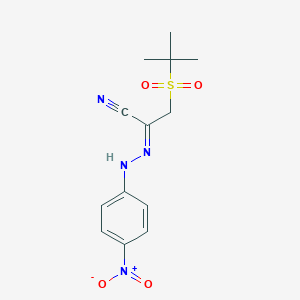
m-Phenylenediamine-15n
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Phenylenediamine-15n: is an isotopically labeled compound where the nitrogen atoms are enriched with the nitrogen-15 isotope. This compound is a derivative of m-Phenylenediamine, also known as 1,3-diaminobenzene. It is an organic compound with the formula C6H4(NH2)2. This aromatic diamine is a colorless solid that appears as needles but turns red or purple on exposure to air due to the formation of oxidation products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: m-Phenylenediamine-15n can be synthesized by the hydrogenation of 1,3-dinitrobenzene-15n. The dinitrobenzene is prepared by the nitration of benzene using a mixture of nitric acid and sulfuric acid. The resulting 1,3-dinitrobenzene-15n is then reduced using hydrogen gas in the presence of a catalyst such as platinum or palladium to yield this compound .
Industrial Production Methods: The industrial production of m-Phenylenediamine involves the nitration of benzene to produce a mixture of dinitrobenzene isomers, followed by the selective reduction of the 1,3-dinitrobenzene isomer. This process is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: m-Phenylenediamine-15n undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form 1,3-diaminocyclohexane.
Substitution: It can undergo electrophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as platinum or palladium.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: 1,3-diaminocyclohexane.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: m-Phenylenediamine-15n is used as a precursor in the synthesis of polymers, dyes, and other organic compounds. It is also used in the study of reaction mechanisms and kinetics due to the presence of the nitrogen-15 isotope .
Biology: In biological research, this compound is used as a tracer in metabolic studies and enzyme assays. The nitrogen-15 isotope allows for the tracking of nitrogen atoms through various biochemical pathways .
Medicine: this compound is used in the development of diagnostic agents and pharmaceuticals. Its isotopic labeling helps in the study of drug metabolism and pharmacokinetics .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers, such as aramid fibers, and as a curing agent for epoxy resins .
Mecanismo De Acción
The mechanism of action of m-Phenylenediamine-15n involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a reducing agent, donating electrons to the oxidizing agent. In reduction reactions, it accepts electrons from the reducing agent. In substitution reactions, it acts as a nucleophile, attacking electrophilic centers in the substrate .
Comparación Con Compuestos Similares
o-Phenylenediamine: An isomer with the amino groups in the ortho position.
p-Phenylenediamine: An isomer with the amino groups in the para position.
Uniqueness: m-Phenylenediamine-15n is unique due to the presence of the nitrogen-15 isotope, which makes it valuable for isotopic labeling studies. Its meta configuration also provides distinct reactivity compared to its ortho and para isomers .
Propiedades
Fórmula molecular |
C6H8N2 |
|---|---|
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
benzene-1,3-di(15N)amine |
InChI |
InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2/i7+1 |
Clave InChI |
WZCQRUWWHSTZEM-CDYZYAPPSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)N)[15NH2] |
SMILES canónico |
C1=CC(=CC(=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)






![11H-Benzo[b]fluoren-11-ol](/img/structure/B13046789.png)

![(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046796.png)

![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13046814.png)

